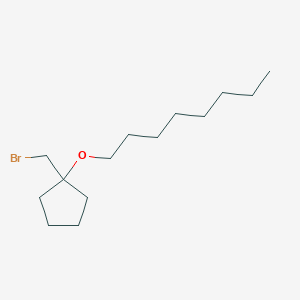
8-Propoxy-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propoxy-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered attention in various fields of research and industry due to its unique properties. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propoxy-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-aminoacetophenone derivatives with appropriate reagents under controlled conditions . For instance, the reaction of 2-cyclopropylamino-phenyl ethanone with benzoyl chloride in the presence of triethylamine and potassium carbonate in dimethylformamide at 100°C for 4 hours yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed cyclization methodologies, such as palladium or copper catalysts, has been explored to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-Propoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce 1,4-dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-Propoxy-1,4-dihydroquinolin-4-one has shown promising applications in various scientific research fields:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic structures.
Biology: It exhibits significant inhibitory potential against enzymes like α-amylase and α-glucosidase, indicating its potential use in managing diabetes.
Medicine: The compound has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.
Industry: It is utilized in the development of bioactive compounds with diverse applications, including antitumor agents.
Wirkmechanismus
The mechanism of action of 8-Propoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, the compound’s ability to inhibit enzymes like α-amylase and α-glucosidase suggests its role in regulating glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
8-Propoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds in the quinoline family:
Quinoline: Known for its antimalarial properties, quinoline is a simpler structure compared to this compound.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin exhibits high antibacterial activity but differs structurally due to the presence of fluorine atoms.
Nalidixic Acid: An early quinolone antibiotic, nalidixic acid lacks the propoxy group present in this compound, resulting in different biological activities.
The uniqueness of this compound lies in its propoxy group, which enhances its biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
8-propoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-9-10(14)6-7-13-12(9)11/h3-7H,2,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
IUGWPNOYOLAMHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC2=C1NC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




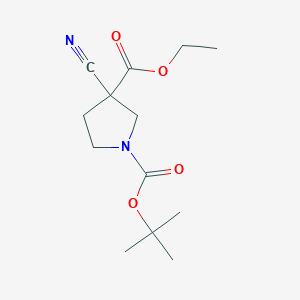



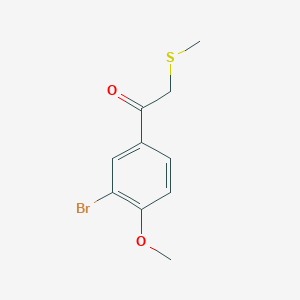
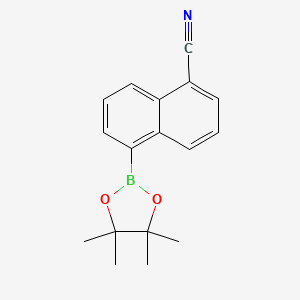
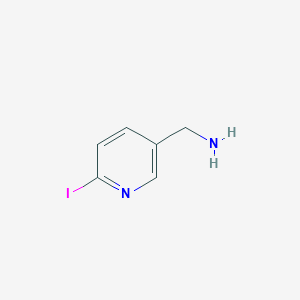
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)

